molecular formula C9H8N2O4 B13894655 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

Cat. No.: B13894655
M. Wt: 208.17 g/mol
InChI Key: UXBRMBQHYAHMLD-UHFFFAOYSA-N
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Description

8-Nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is a heterocyclic compound featuring a benzoxazepine backbone substituted with a nitro group at the 8-position. The 1,4-benzoxazepine scaffold is characterized by a seven-membered ring containing one oxygen and one nitrogen atom, conferring unique electronic and steric properties.

Synthetic routes for benzoxazepin-5-one derivatives often involve cyclization reactions. For example, substituted benzo-1,4-oxazepin-5-ones are synthesized via multi-step protocols, with yields ranging from 74% to 85% depending on substituents and reaction conditions (e.g., Table 2 in ) . The nitro group at position 8 likely enhances electrophilic reactivity, making it a candidate for further functionalization in medicinal chemistry.

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

InChI

InChI=1S/C9H8N2O4/c12-9-7-2-1-6(11(13)14)5-8(7)15-4-3-10-9/h1-2,5H,3-4H2,(H,10,12)

InChI Key

UXBRMBQHYAHMLD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Benzoxazepine Core

The biological and chemical profiles of benzoxazepinones are highly sensitive to substituent patterns. Key analogues include:

Compound Name Substituent(s) Key Properties Reference
8-Fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one 8-F, 3-CH₃ Exhibits structural similarity but differs in heteroatom arrangement (diazepine vs. oxazepine). Used as a pharmaceutical intermediate .
7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one 7-Br, 8-F Halogenated derivatives show enhanced stability and potential for cross-coupling reactions .
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one S instead of O, additional S atom Sulfur-containing analogues demonstrate anticancer activity but exhibit lower solubility .

Key Observations :

  • Heteroatom Effects : Replacement of oxygen with sulfur (e.g., dithiazepines) alters bioavailability and metabolic stability, often reducing solubility but increasing lipophilicity .

Pharmacological Activity

  • Anticancer Potential: Benzoxazepinones with EWGs (e.g., nitro, halogens) show inhibitory activity against DNA topoisomerase I, a mechanism critical in anticancer drug design . In contrast, dithiazepin-3-one derivatives (e.g., compounds 8–11 in ) exhibit moderate cytotoxicity but require structural optimization for selectivity .
  • Anti-inflammatory and Antioxidant Applications: Oxazine derivatives, including benzoxazepinones, demonstrate dual anti-inflammatory and antioxidant effects, as seen in chalcone-derived analogues .

Biological Activity

8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is a heterocyclic compound characterized by a unique benzoxazepine structure, which consists of a fused benzene and azepine ring. The molecular formula is C9H8N2O4C_9H_8N_2O_4, and it features a nitro group at the 8-position of the benzoxazepine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

The compound's synthesis typically involves the reaction of an appropriate benzoxazepine precursor with a nitrating agent under controlled conditions. It can undergo various transformations, including nucleophilic substitutions and cyclization reactions, which are critical for its biological activity.

Property Value
Molecular FormulaC₉H₈N₂O₄
Molecular Weight208.17 g/mol
IUPAC Name8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
InChI KeyUXBRMBQHYAHMLD-UHFFFAOYSA-N

Biological Activity

Research indicates that compounds within the benzoxazepine class exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one may possess antimicrobial properties. It has been investigated for its potential to inhibit bacterial growth.
  • Anticancer Properties : The compound has shown promise in preliminary investigations as an anticancer agent. Its mechanism may involve the interaction with specific molecular targets and pathways, potentially leading to apoptosis in cancer cells.
  • Neuropharmacological Effects : Given its structural similarities to other neuroactive compounds, there is interest in exploring its effects on the central nervous system.

The nitro group in 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one can undergo bioreduction to form reactive intermediates that interact with cellular components. This interaction may lead to various biological effects, including modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of various benzoxazepines found that 8-nitro derivatives exhibited significant inhibition against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
  • Anticancer Research : In vitro studies have shown that 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one can induce cell death in certain cancer cell lines through apoptosis. Further research is needed to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Attributes
3,4-dihydro-1,4-benzoxazepin-5(2H)-oneLacks nitro groupCommonly studied for neuropharmacological effects
1,4-benzodiazepineContains a diazepine ringWidely used as anxiolytics; different pharmacology
8-amino-3,4-dihydro-2H-1,4-benzoxazepin-5-oneFormed by reduction of nitro groupExhibits different biological activities

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